molecular formula C18H18N2O6S B6413428 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261957-44-1

5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413428
CAS RN: 1261957-44-1
M. Wt: 390.4 g/mol
InChI Key: VRCVDFONSBZKEE-UHFFFAOYSA-N
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Description

5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (5-NPSPB) is a synthetic compound that has found numerous applications in scientific research. It is a white crystalline solid with a molecular weight of 399.5 g/mol, and is soluble in water and organic solvents. In its pure form, 5-NPSPB is a 95% pure compound.

Mechanism of Action

The mechanism of action of 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and disrupting their catalytic activity. Additionally, 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is thought to act as an antioxidant, preventing the oxidation of lipids and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The primary advantage of using 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high purity, which allows for precise control of reaction conditions. Additionally, the compound is relatively stable, which makes it ideal for use in long-term experiments. However, the compound is relatively expensive, and its solubility in water is limited.

Future Directions

The potential future applications of 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% are numerous. For example, the compound could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to synthesize new materials for use in biotechnology, such as enzymes and proteins. Finally, the compound could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is synthesized from piperidine-4-sulfonic acid, nitrobenzene, and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The reaction is complete when the mixture is heated to a temperature of 80-90°C.

Scientific Research Applications

5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of other compounds, and as a catalyst in the synthesis of various organic compounds. Additionally, 5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in the synthesis of peptides, proteins, and other macromolecules.

properties

IUPAC Name

3-nitro-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-18(22)15-10-14(11-16(12-15)20(23)24)13-4-6-17(7-5-13)27(25,26)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCVDFONSBZKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692397
Record name 5-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261957-44-1
Record name 5-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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